Acide 8-nonynoïque

Vue d'ensemble

Description

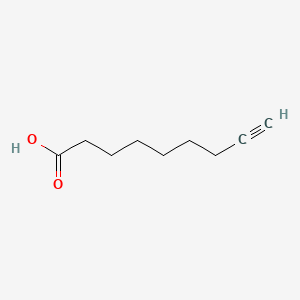

8-Nonynoic acid is a medium-chain fatty acid with the molecular formula C9H14O2. It is characterized by the presence of a triple bond between the eighth and ninth carbon atoms in its carbon chain.

Applications De Recherche Scientifique

8-Nonynoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: Studies have explored its role in cell signaling and metabolic pathways.

Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8-Nonynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method includes the hydrolysis of esters derived from 8-nonynoic acid precursors .

Industrial Production Methods: Industrial production of 8-nonynoic acid typically involves the catalytic hydrogenation of nonynoic acid esters. This process is carried out under controlled conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Nonynoic acid undergoes various chemical reactions, including:

Oxidation: The triple bond in 8-nonynoic acid can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the triple bond can yield saturated or partially saturated fatty acids.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Acid chlorides and alcohols are commonly used for esterification reactions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated fatty acids.

Substitution: Esters, amides.

Mécanisme D'action

The mechanism of action of 8-nonynoic acid involves its interaction with various molecular targets and pathways. The triple bond in its structure allows it to participate in unique chemical reactions, influencing cellular processes and metabolic pathways. Its carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity .

Comparaison Avec Des Composés Similaires

8-Nonenoic acid: Similar structure but with a double bond instead of a triple bond.

7-Octynoic acid: One carbon shorter with a triple bond.

9-Decynoic acid: One carbon longer with a triple bond.

Activité Biologique

8-Nonynoic acid, a medium-chain fatty acid with the molecular formula , has garnered attention in recent years for its diverse biological activities. This article reviews the current understanding of 8-nonynoic acid's biological properties, including its antimicrobial effects, impact on plant growth, and potential therapeutic applications.

- Molecular Formula :

- Molecular Weight : 154.21 g/mol

- Physical State : Liquid at room temperature

- Solubility : Soluble in organic solvents; limited solubility in water

Antimicrobial Activity

Research has established that 8-nonynoic acid exhibits significant antimicrobial properties, particularly against various pathogens. A notable study demonstrated its effectiveness against the aquaculture pathogen Saprolegnia parasitica, which poses a threat to fish populations.

Case Study: Inhibition of Saprolegnia parasitica

In vitro assays revealed that 8-nonynoic acid effectively inhibited the growth of Saprolegnia parasitica. The bioactivity was assessed using varying concentrations of the acid, and results indicated a dose-dependent inhibition:

| Concentration (mg/L) | % Inhibition |

|---|---|

| 0 | 0 |

| 5 | 77 |

| 10 | 90 |

| 20 | 100 |

The survival rate of tilapia eggs inoculated with S. parasitica was significantly higher when treated with 8-nonynoic acid compared to controls, indicating its potential as a biocontrol agent in aquaculture (Kocuria flava study) .

Effects on Plant Growth

8-Nonynoic acid has also been studied for its effects on plant growth. A study highlighted its inhibitory effects on seed germination and seedling growth in lettuce:

| Compound | % Germination Inhibition |

|---|---|

| Control | 0 |

| 8-Nonynoic Acid | 45 |

| Methyl Ester | 60 |

The results suggest that while 8-nonynoic acid can inhibit germination, its methyl ester showed even greater activity, indicating potential applications in herbicide development .

The biological activity of 8-nonynoic acid is attributed to its unique acetylenic structure, which enhances its interaction with biological membranes and enzymes. This structural characteristic allows it to disrupt cellular processes in both microbial and plant cells.

Additional Biological Activities

Apart from its antimicrobial and herbicidal properties, ongoing research is exploring other potential therapeutic applications of 8-nonynoic acid:

- Antifungal Activity : It has shown promise against various fungal strains, with effectiveness increasing with the length of the carbon chain in related compounds .

- Anti-inflammatory Properties : Preliminary studies suggest that fatty acids like 8-nonynoic may exhibit anti-inflammatory effects, although more research is needed to confirm these findings.

Propriétés

IUPAC Name |

non-8-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h1H,3-8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRIJHGYFNZMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184954 | |

| Record name | 8-Nonynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30964-01-3 | |

| Record name | 8-Nonynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nonynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.